molecular formula C11H9ClN2O B6385595 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine CAS No. 1111108-75-8

5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385595
CAS No.: 1111108-75-8
M. Wt: 220.65 g/mol
InChI Key: XFAKAVORGFLKDZ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chloro-2-methylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-(4-Chloro-2-methylphenyl)-2-pyrimidone.

    Reduction: Formation of 5-(4-Amino-2-methylphenyl)-2-hydroxypyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-2-methylphenyl)-2-pyrimidone
  • 5-(4-Amino-2-methylphenyl)-2-hydroxypyrimidine
  • 5-(4-Fluoro-2-methylphenyl)-2-hydroxypyrimidine

Uniqueness

5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine is unique due to the presence of both chloro and hydroxyl groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such functionalities are crucial for biological activity.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-4-9(12)2-3-10(7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAKAVORGFLKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686827
Record name 5-(4-Chloro-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-75-8
Record name 5-(4-Chloro-2-methylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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